molecular formula C8H8N2O2 B166258 5-(2-Hydroxyethyl)benzofurazan CAS No. 136080-71-2

5-(2-Hydroxyethyl)benzofurazan

Cat. No. B166258
M. Wt: 164.16 g/mol
InChI Key: KMVJWUAQQDKTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Hydroxyethyl)benzofurazan (HEBF) is a fluorescent probe used in various biochemical and physiological applications. It is a derivative of benzofurazan, a heterocyclic compound containing a furan ring and a nitrogen atom. HEBF is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying intracellular processes.

Mechanism Of Action

5-(2-Hydroxyethyl)benzofurazan is a fluorescent probe that works by emitting light when excited by a particular wavelength of light. The mechanism of action of 5-(2-Hydroxyethyl)benzofurazan is based on the oxidation of the hydroxyl group on the furan ring by ROS or NO. This oxidation results in a change in the electronic structure of 5-(2-Hydroxyethyl)benzofurazan, leading to a shift in the wavelength of light emitted. The intensity of the emitted light is proportional to the concentration of ROS or NO present in the sample.

Biochemical And Physiological Effects

5-(2-Hydroxyethyl)benzofurazan has been shown to have minimal toxicity and does not interfere with normal cellular processes. It has been used to study the effects of ROS and NO on cellular signaling pathways, apoptosis, and inflammation. 5-(2-Hydroxyethyl)benzofurazan has also been used to study the activity of ion channels, which play a critical role in the regulation of cellular function.

Advantages And Limitations For Lab Experiments

The advantages of using 5-(2-Hydroxyethyl)benzofurazan as a fluorescent probe include its high sensitivity, low toxicity, and ease of use. 5-(2-Hydroxyethyl)benzofurazan can be used in live cells and tissues, allowing for real-time monitoring of cellular processes. However, 5-(2-Hydroxyethyl)benzofurazan has some limitations, including its narrow excitation and emission spectra, which may limit its use in some applications. In addition, 5-(2-Hydroxyethyl)benzofurazan is sensitive to pH changes, which can affect its fluorescence properties.

Future Directions

There are several potential future directions for research involving 5-(2-Hydroxyethyl)benzofurazan. One area of interest is the development of new 5-(2-Hydroxyethyl)benzofurazan derivatives with improved fluorescence properties. Another area of research is the use of 5-(2-Hydroxyethyl)benzofurazan in imaging studies to visualize cellular processes in real-time. Additionally, 5-(2-Hydroxyethyl)benzofurazan could be used in the development of new drugs targeting ROS or NO signaling pathways. Finally, 5-(2-Hydroxyethyl)benzofurazan could be used in the development of biosensors for the detection of ROS or NO in clinical settings.
Conclusion:
In conclusion, 5-(2-Hydroxyethyl)benzofurazan is a versatile fluorescent probe that has been widely used in various biochemical and physiological studies. Its high sensitivity, low toxicity, and ease of use make it an ideal tool for studying intracellular processes. While 5-(2-Hydroxyethyl)benzofurazan has some limitations, its potential for future research is vast, and it is likely to remain a valuable tool in the scientific community for years to come.

Synthesis Methods

5-(2-Hydroxyethyl)benzofurazan can be synthesized by reacting 2-nitrophenol with ethylene oxide in the presence of a strong base such as potassium hydroxide. The resulting product is then reduced with sodium borohydride to yield 5-(2-Hydroxyethyl)benzofurazan. This method is relatively simple and yields high purity 5-(2-Hydroxyethyl)benzofurazan.

Scientific Research Applications

5-(2-Hydroxyethyl)benzofurazan has been widely used as a fluorescent probe in various biochemical and physiological studies. It can be used to detect reactive oxygen species (ROS) and nitric oxide (NO) in cells and tissues. 5-(2-Hydroxyethyl)benzofurazan has also been used to study protein-protein interactions, membrane potential changes, and enzyme activity. In addition, 5-(2-Hydroxyethyl)benzofurazan has been used to study the release of neurotransmitters and the regulation of ion channels.

properties

CAS RN

136080-71-2

Product Name

5-(2-Hydroxyethyl)benzofurazan

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2-(2,1,3-benzoxadiazol-5-yl)ethanol

InChI

InChI=1S/C8H8N2O2/c11-4-3-6-1-2-7-8(5-6)10-12-9-7/h1-2,5,11H,3-4H2

InChI Key

KMVJWUAQQDKTAX-UHFFFAOYSA-N

SMILES

C1=CC2=NON=C2C=C1CCO

Canonical SMILES

C1=CC2=NON=C2C=C1CCO

synonyms

2,1,3-Benzoxadiazole-5-ethanol

Origin of Product

United States

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